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molecular formula C13H9F3N2O5S B8339800 4-nitro-N-(2-(trifluoromethoxy)phenyl)benzenesulfonamide

4-nitro-N-(2-(trifluoromethoxy)phenyl)benzenesulfonamide

Cat. No. B8339800
M. Wt: 362.28 g/mol
InChI Key: OQOIRRGSAPBCDP-UHFFFAOYSA-N
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Patent
US09169209B2

Procedure details

To a pre-cooled solution of 2-(trifluoromethoxy)aniline (1.8 g, 10.16 mmol) in pyridine (20 ml) was added 4-nitrobenzene-1-sulfonyl chloride (2.252 g, 10.16 mmol) in 5-10 mL of pyridine at 0° C. slowly. The reaction mixture was stirred and heated to 85° C. for 3 h, then cooled down to 45° C. and stirred at the same temperature over weekend. The solvent was removed under reduced pressure. The residue was diluted with methylene chloride and washed with 1N HCl (×2), water (×2), and brine. The organic layer was separated, dried with anhydrous Na2SO4, filtered and concentrated under reduced pressure to give 2.82 g of title product.
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
2.252 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
7.5 (± 2.5) mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:12])([F:11])[O:3][C:4]1[CH:10]=[CH:9][CH:8]=[CH:7][C:5]=1[NH2:6].[N+:13]([C:16]1[CH:21]=[CH:20][C:19]([S:22](Cl)(=[O:24])=[O:23])=[CH:18][CH:17]=1)([O-:15])=[O:14]>N1C=CC=CC=1>[N+:13]([C:16]1[CH:17]=[CH:18][C:19]([S:22]([NH:6][C:5]2[CH:7]=[CH:8][CH:9]=[CH:10][C:4]=2[O:3][C:2]([F:11])([F:12])[F:1])(=[O:24])=[O:23])=[CH:20][CH:21]=1)([O-:15])=[O:14]

Inputs

Step One
Name
Quantity
1.8 g
Type
reactant
Smiles
FC(OC1=C(N)C=CC=C1)(F)F
Name
Quantity
2.252 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)S(=O)(=O)Cl
Name
Quantity
20 mL
Type
solvent
Smiles
N1=CC=CC=C1
Name
Quantity
7.5 (± 2.5) mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled down to 45° C.
STIRRING
Type
STIRRING
Details
stirred at the same temperature over weekend
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
ADDITION
Type
ADDITION
Details
The residue was diluted with methylene chloride
WASH
Type
WASH
Details
washed with 1N HCl (×2), water (×2), and brine
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)S(=O)(=O)NC1=C(C=CC=C1)OC(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 2.82 g
YIELD: CALCULATEDPERCENTYIELD 76.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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